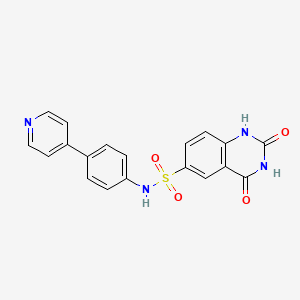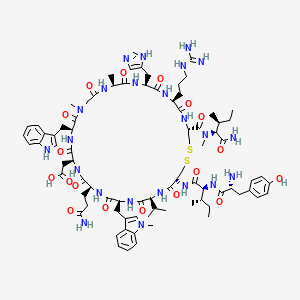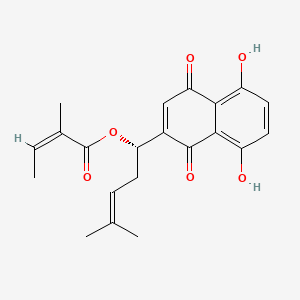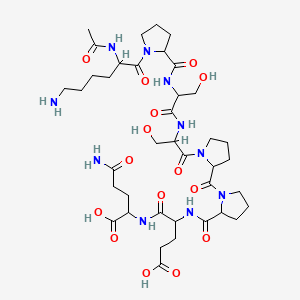
ARN19874
概要
説明
ARN19874は、N-アシルホスファチジルエタノールアミンホスホリパーゼD(NAPE-PLD)の阻害剤として知られる合成有機化合物です。 この酵素は、N-アシルホスファチジルエタノールアミンから生体活性シグナル脂質であるN-アシルエタノールアミンを生成するのに関与しています 。 This compoundの分子式はC19H14N4O4Sで、分子量は394.4です .
準備方法
合成経路と反応条件
ARN19874の合成には、キナゾリンコアの調製から始まる複数の手順が含まれます。重要な手順には以下が含まれます。
キナゾリンコアの形成: これは、適切な出発物質を制御された条件下で環化することによって行われます。
スルホンアミド形成: スルホンアミド基の導入は、スルホニルクロリドとの反応によって達成されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は、一般的に純度が≥98%の結晶性固体として製造されます .
化学反応の分析
反応の種類
ARN19874は、いくつかの種類の化学反応を起こし、以下が含まれます。
酸化: この化合物は、特定の条件下で酸化してさまざまな酸化された誘導体を形成することができます。
還元: 還元反応を実行して、化合物に存在する官能基を変更することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
形成された主な生成物
これらの反応から形成される主な生成物には、this compoundのさまざまな酸化、還元、置換誘導体があります。 これらの誘導体は、その潜在的な生物学的活性についてしばしば研究されています .
科学研究への応用
This compoundには、いくつかの科学研究への応用があります。以下が含まれます。
化学: N-アシルホスファチジルエタノールアミンホスホリパーゼDの阻害を研究するためのツール化合物として使用されます。
生物学: 脂質シグナル伝達経路の調節における役割とその細胞プロセスへの影響について調査されています。
医学: 脂質代謝とシグナル伝達に関連する状態における潜在的な治療用途について探求されています。
科学的研究の応用
ARN19874 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of N-acyl phosphatidylethanolamine phospholipase D.
Biology: Investigated for its role in modulating lipid signaling pathways and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in conditions related to lipid metabolism and signaling.
Industry: Utilized in the development of new inhibitors for biochemical research.
作用機序
ARN19874は、N-アシルホスファチジルエタノールアミンホスホリパーゼDを選択的に阻害することでその効果を発揮します。この酵素は、神経伝達、免疫調節、エネルギーバランスなど、さまざまな生物学的プロセスに関与するN-アシルエタノールアミンの生成を担当しています。 この酵素を阻害することで、this compoundはこれらの生体活性脂質のレベルを調節し、それによって関連するシグナル伝達経路に影響を与えます .
類似の化合物との比較
類似の化合物
ヘキサクロロフェン: N-アシルホスファチジルエタノールアミンホスホリパーゼDの別の阻害剤で、同様の効力を持ちます.
ビチオノール: N-アシルホスファチジルエタノールアミンホスホリパーゼDに対する阻害活性を有する対称的に置換されたジクロロフェン.
リトコール酸: N-アシルホスファチジルエタノールアミンホスホリパーゼDを阻害する内因性胆汁酸ですが、他の標的にも作用します.
This compoundの独自性
This compoundは、炭酸脱水酵素II、中性エンドペプチダーゼ、アンジオテンシン変換酵素などの他の酵素よりも、N-アシルホスファチジルエタノールアミンホスホリパーゼDを選択的に阻害することで、ユニークです。 この選択性は、さまざまな生物学的プロセスにおけるN-アシルホスファチジルエタノールアミンホスホリパーゼDの特定の役割を研究するための貴重なツールとなります .
類似化合物との比較
Similar Compounds
Hexachlorophene: Another inhibitor of N-acyl phosphatidylethanolamine phospholipase D with similar potency.
Bithionol: A symmetrically substituted dichlorophene with inhibitory activity against N-acyl phosphatidylethanolamine phospholipase D.
Lithocholic Acid: An endogenous bile acid that inhibits N-acyl phosphatidylethanolamine phospholipase D but also acts on other targets.
Uniqueness of ARN19874
This compound is unique due to its selective inhibition of N-acyl phosphatidylethanolamine phospholipase D over other enzymes such as carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme. This selectivity makes it a valuable tool for studying the specific role of N-acyl phosphatidylethanolamine phospholipase D in various biological processes .
特性
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBGIIQHYNFABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ARN19874 significant in the context of NAPE-PLD research?
A: this compound is notable for being the first reported small-molecule inhibitor specifically targeting NAPE-PLD. [] Prior to its discovery, research on NAPE-PLD and its role in N-acyl-ethanolamide biosynthesis was hindered by the lack of potent and selective inhibitors. this compound's emergence opened new avenues for investigating this enzyme and its associated pathways.
Q2: How does the discovery of this compound compare to other NAPE-PLD inhibitors discussed in the research?
A: The research highlights that while compounds like lithocholic acid (LCA) demonstrated NAPE-PLD inhibitory activity, they also exhibited significant activity on other targets like TGR5. [] This lack of selectivity posed challenges in isolating the specific effects of NAPE-PLD inhibition. this compound, while less potent than subsequently discovered inhibitors like hexachlorophene and bithionol, provided a crucial starting point for further development of selective NAPE-PLD inhibitors. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

